molecular formula C9H11ClN4 B178562 (2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine CAS No. 115970-17-7

(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine

Cat. No. B178562
M. Wt: 210.66 g/mol
InChI Key: UEQZFAGVRGWPDK-UHFFFAOYSA-N
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Description

“(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine” is a chemical compound . It is also known as desnitro-imidacloprid .


Synthesis Analysis

The synthesis of this compound involves the reduction of imidacloprid by activated Fe in concentrated HCl to obtain a dis-nitro imidacloprid . This compound is further characterized by IR, PMR, and LC-MS/MS spectral analysis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C₉H₁₁ClN₄ . The InChI representation is InChI=1S/C9H11ClN4/c10-8-2-1-7 (5-13-8)6-14-4-3-12-9 (14)11 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reduction of nitro compounds . Various methods of homogeneous and heterogeneous catalytic hydrogenations have been reported .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 210.663 daltons . It is a non-polymer type .

Scientific Research Applications

Photochemical Behavior

  • Photochemistry in Model Systems : A study by Schippers and Schwack (2008) explored the photochemical behavior of imidacloprid, leading to the degradation of the compound and formation of (2z)-1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine as the main product. This research suggests potential reactions with plant cuticle components, contributing to the understanding of pesticide residues in plants (Schippers & Schwack, 2008).

  • Phototransformation on Plant Surfaces : Another study by Schippers and Schwack (2010) investigated the phototransformation of imidacloprid on tomato fruit cuticles and fruits. The formation of (2z)-1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine was observed, highlighting its role in the photodegradation process on plant surfaces (Schippers & Schwack, 2010).

Organic Synthesis and Chemical Reactions

  • Synthesis of Heterocyclic Compounds : Li et al. (2011) described the use of related imidazolidine derivatives in constructing imidazo(pyrido)[1,2-a]pyridines through tandem annulations. This research opens avenues for synthesizing novel heterocycles, demonstrating the compound's versatility in organic synthesis (Li et al., 2011).

  • Formation of Fluorescent Probes : Shao et al. (2011) synthesized imidazo[1,2-a]pyridine derivatives, including a compound similar to (2z)-1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine, which proved to be an efficient fluorescent probe for mercury ions (Shao et al., 2011).

Biological Activity

  • Evaluation as Insecticidal Agent : Samaritoni et al. (2003) investigated dihydropiperazine neonicotinoid compounds, including derivatives of imidacloprid. Their study contributes to the understanding of the biological activity of these compounds as insecticidal agents (Samaritoni et al., 2003).

  • Residue Evaluation in Agriculture : Prasad et al. (2007) conducted a residue evaluation of controlled-release formulations of imidacloprid in agricultural settings, providing insights into the environmental impact and effectiveness of such compounds (Prasad et al., 2007).

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11/h1-2,5H,3-4,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQZFAGVRGWPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436011
Record name Desnitro-imidacloprid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine

CAS RN

115970-17-7
Record name Desnitro-imidacloprid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115970-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desnitro-imidacloprid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115970177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desnitro-imidacloprid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESNITRO-IMIDACLOPRID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3F2K5PF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Shahsavar, M Gajhede, JS Kastrup… - Basic & clinical …, 2016 - Wiley Online Library
Nicotinic acetylcholine receptors (n AC h R s) are members of the pentameric ligand‐gated ion channel superfamily that play important roles in the control of neurotransmitter release in …
Number of citations: 45 onlinelibrary.wiley.com
J Goerdten, L Yuan, I Huybrechts, V Neveu… - … Biomarkers & Prevention, 2022 - AACR
Reproducibility of the blood and urine exposome – a systematic literature review and meta-analysis Page 1 Reproducibility of the blood and urine exposome – a systematic literature …
Number of citations: 4 aacrjournals.org

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